An In-depth Technical Guide to 1-tert-Butylsulfinyl-5-oxa-1-azaspiro[2.3]hexane: Synthesis, Properties, and Applications in Drug Discovery
An In-depth Technical Guide to 1-tert-Butylsulfinyl-5-oxa-1-azaspiro[2.3]hexane: Synthesis, Properties, and Applications in Drug Discovery
Abstract
This technical guide provides a comprehensive overview of 1-tert-butylsulfinyl-5-oxa-1-azaspiro[2.3]hexane, a unique chiral building block with significant potential in medicinal chemistry and drug development. While specific literature on this exact molecule is emerging, this document synthesizes established principles from the chemistry of chiral sulfinimines, aziridines, and spirocyclic systems to project its synthesis, properties, and reactivity. We will explore its role as a constrained scaffold, offering three-dimensional diversity crucial for modern drug design. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage novel chiral synthons for the creation of next-generation therapeutics.
Introduction: The Emergence of Spirocyclic Scaffolds in Medicinal Chemistry
The paradigm of drug discovery is continually evolving, with a pronounced shift away from planar, aromatic structures towards three-dimensional, F(sp3)-rich molecules. This "escape from flatland" is driven by the need for enhanced target selectivity, improved physicochemical properties, and the exploration of novel chemical space.[1][2] Spirocyclic systems, characterized by two rings sharing a single atom, are at the forefront of this movement. Their inherent rigidity and defined three-dimensional geometry can lead to improved binding affinity and metabolic stability in drug candidates.[2][3]
1-tert-Butylsulfinyl-5-oxa-1-azaspiro[2.3]hexane is a compelling example of a molecule that embodies these desirable characteristics. It incorporates a strained aziridine ring, a chiral tert-butylsulfinyl group, and an oxetane moiety within a spirocyclic framework. The tert-butylsulfinyl group is a well-established chiral auxiliary, enabling high stereocontrol in asymmetric synthesis.[4][5][6] The aziridine ring is a versatile synthetic intermediate, prone to ring-opening reactions that allow for the introduction of diverse functionalities.[7][8] Furthermore, the oxetane ring has been increasingly recognized for its ability to favorably modulate physicochemical properties such as solubility and metabolic stability in drug candidates.[9]
This guide will delve into the projected synthesis, key chemical properties, and potential applications of this novel spirocyclic building block.
Physicochemical Properties
While extensive experimental data for 1-tert-Butylsulfinyl-5-oxa-1-azaspiro[2.3]hexane is not yet widely published, its core properties can be predicted based on its structure.
| Property | Value | Source |
| CAS Number | 1211284-25-1 | [10][11] |
| Molecular Formula | C8H15NO2S | [11] |
| Molecular Weight | 189.3 g/mol | [11] |
| Appearance | Projected to be a solid at room temperature | Inferred |
| Purity | Commercially available with ≥95% purity | [10][11] |
| Storage | Recommended to be stored in a cool, dry place | [10] |
Asymmetric Synthesis: A Projected Approach
The asymmetric synthesis of chiral aziridines from N-tert-butylsulfinimines is a well-established and powerful strategy in organic chemistry.[4][5][6][8] A plausible synthetic route to 1-tert-Butylsulfinyl-5-oxa-1-azaspiro[2.3]hexane would likely involve the reaction of a chiral N-tert-butylsulfinylimine with a suitable sulfur ylide. This approach leverages the directing effect of the chiral sulfinyl group to achieve high diastereoselectivity.
Proposed Retrosynthetic Analysis
A logical retrosynthetic disconnection of the target molecule points towards a reaction between an oxetane-containing N-tert-butylsulfinylimine and a methylene transfer reagent, such as a sulfonium ylide.
Caption: Retrosynthetic analysis of the target molecule.
Step-by-Step Synthetic Protocol (Projected)
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Synthesis of the N-tert-butylsulfinylimine: The key imine intermediate would be synthesized by the condensation of 3-oxetanone with enantiopure tert-butanesulfinamide. This reaction is typically catalyzed by a mild Lewis acid, such as copper(II) sulfate or titanium(IV) ethoxide, to drive the reaction to completion.
-
Generation of the Sulfonium Ylide: A suitable sulfonium salt, such as trimethylsulfonium iodide, is deprotonated with a strong base like sodium hydride or n-butyllithium in an aprotic solvent (e.g., THF, DMSO) at low temperature to generate the highly reactive dimethylsulfonium methylide.
-
Asymmetric Aziridination: The freshly prepared sulfonium ylide is then added to a solution of the N-tert-butylsulfinylimine at low temperature (typically -78 °C). The reaction mixture is allowed to slowly warm to room temperature. The stereochemical outcome of the aziridination is controlled by the chiral tert-butylsulfinyl group, which directs the nucleophilic attack of the ylide from the less sterically hindered face of the imine.
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Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The product is then extracted with an organic solvent, and the combined organic layers are dried and concentrated. Purification by flash column chromatography on silica gel would yield the desired 1-tert-butylsulfinyl-5-oxa-1-azaspiro[2.3]hexane.
Chemical Reactivity and Synthetic Utility
The synthetic utility of 1-tert-Butylsulfinyl-5-oxa-1-azaspiro[2.3]hexane stems from the reactivity of its constituent functional groups.
Deprotection of the Sulfinyl Group
The tert-butylsulfinyl group can be readily cleaved under acidic conditions, typically with HCl in a protic solvent like methanol or dioxane, to afford the corresponding N-H aziridine.[12][13] This unmasked secondary amine provides a handle for further functionalization, such as acylation, alkylation, or arylation, allowing for the introduction of diverse substituents.
Caption: Deprotection of the tert-butylsulfinyl group.
Ring-Opening Reactions of the Aziridine
The strained aziridine ring is susceptible to nucleophilic ring-opening reactions, which can proceed with high regioselectivity and stereoselectivity. This provides a powerful tool for the synthesis of highly functionalized chiral amino alcohols. A wide range of nucleophiles, including organometallics, hydrides, and heterocycles, can be employed for this transformation.
Applications in Drug Discovery
The unique structural features of 1-tert-Butylsulfinyl-5-oxa-1-azaspiro[2.3]hexane make it a highly attractive building block for drug discovery programs.[1][2]
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Scaffold for Novel Therapeutics: The rigid spirocyclic core can serve as a template for the design of inhibitors targeting enzymes and receptors where a specific three-dimensional arrangement of functional groups is required for potent and selective binding.
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Bioisosteric Replacement: The 5-oxa-1-azaspiro[2.3]hexane moiety can be utilized as a bioisostere for other common cyclic structures, such as piperidines or morpholines, which are prevalent in many approved drugs.[2] This can lead to improved pharmacokinetic profiles, including enhanced metabolic stability and reduced off-target effects.
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Access to Chiral Amines: As a precursor to chiral amines and their derivatives, this building block can be incorporated into a wide range of biologically active molecules, including antivirals, anticancer agents, and central nervous system drugs.
Conclusion
1-tert-Butylsulfinyl-5-oxa-1-azaspiro[2.3]hexane represents a promising, yet underexplored, chiral building block for the synthesis of complex, three-dimensional molecules. While direct experimental data on this specific compound is limited, its synthesis and reactivity can be confidently predicted based on well-established chemical principles. Its unique combination of a chiral auxiliary, a reactive aziridine, and a property-modulating oxetane within a rigid spirocyclic framework positions it as a valuable tool for medicinal chemists seeking to expand the frontiers of drug discovery. Further exploration of the chemistry and biological applications of this and related spirocyclic systems is highly warranted.
References
- G. L. M. R. V. D. D. A. F. A. D. C. M. A. A. R. M. Asymmetric Synthesis of Trisubstituted Aziridines via Aza-Darzens Reaction of Chiral Sulfinimines. Organic Letters. 2014;16(21):5732-5735.
- Colpaert, F., Mangelinckx, S., Leemans, E., Denolf, B., & De Kimpe, N. Asymmetric synthesis of new chiral N-sulfinyl 2,2-disubstituted aziridines by Grignard additions across α-chloro N-sulfinyl ketimines. Organic & Biomolecular Chemistry. 2010;8(14):3251-3259.
- Aggarwal, V. K., Ali, A., Coote, S. J. The asymmetric synthesis of terminal aziridines by methylene transfer from sulfonium ylides to imines.
- Denolf, B., Leemans, E., De Kimpe, N. Asymmetric synthesis of aziridines by reduction of N-tert-butanesulfinyl alpha-chloro imines. The Journal of Organic Chemistry. 2007;72(9):3211-3217.
- Denolf, B., Mangelinckx, S., Törnroos, K. W., De Kimpe, N. Use of α-chlorinated N-(tert-butanesulfinyl)imines in the synthesis of chiral aziridines. Organic Letters. 2006;8(14):3129-3132.
- Hodgson, D. M., Humphreys, P. G., Miles, S. M., Brierley, C. A. J., Ward, J. G. Asymmetric Synthesis of Terminal N-tert-Butylsulfinyl Aziridines from Organoceriums and an α-Chloroimine. Organic Letters. 2008;10(13):2793-2795.
-
Colpaert, F., Mangelinckx, S., Leemans, E., Denolf, B., & De Kimpe, N. Asymmetric synthesis of new chiral N-sulfinyl 2,2-disubstituted aziridines by Grignard additions across α-chloro N-sulfinyl ketimines. Sci-Hub. [Link]
-
Hodgson, D. M., Humphreys, P. G., Miles, S. M., Brierley, C. A. J., Ward, J. G. Asymmetric Synthesis of Terminal N-tert-Butylsulfinyl Aziridines from Organoceriums and an α-Chloroimine. ACS Publications. [Link]
- Wang, Y., et al. Enantioselective Synthesis of Sulfinamidines via Asymmetric Nitrogen Transfer from N−H Oxaziridines to Sulfenamides.
-
Hodgson, D. M., Humphreys, P. G., Miles, S. M., Brierley, C. A. J., Ward, J. G. Asymmetric Synthesis of Terminal N-tert-Butylsulfinyl Aziridines from Organoceriums and an α-Chloroimine. ACS Publications. [Link]
-
1-tert-Butylsulfinyl-5-oxa-1-azaspiro[2.3]hexane, min 95%, 1 gram. CP Lab Safety. [Link]
-
tert-Butyl 1-oxa-5-azaspiro[2.3]hexane-5-carboxylate. PubChem. [Link]
-
Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. ResearchGate. [Link]
-
1-tert-Butylsulfinyl-5-oxa-1-azaspiro[2.3]hexane. MySkinRecipes. [Link]
- Huang, W., Wen, K., & Laughlin, S. Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[2.3]hexanes. ChemRxiv. 2023.
-
Stereocontrolled synthesis of 5-azaspiro[2.3]hexane derivatives as conformationally “frozen” analogues of L-glutamic acid. Beilstein Journal of Organic Chemistry. [Link]
-
oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry. [Link]
-
Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes On-DNA via Visible Light-Mediated Energy Transfer Catalysis. National Institutes of Health. [Link]
-
Supporting Information File 1 for Stereocontrolled synthesis of 5-azaspiro[2.3]hexane derivatives as conformationally “frozen” analogues of L-glutamic acid. Beilstein Archives. [Link]
-
Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024. Future Medicinal Chemistry. [Link]
-
Oxocarbon Acids and their Derivatives in Biological and Medicinal Chemistry. Bentham Science. [Link]
-
Applications of oxetanes in drug discovery and medicinal chemistry. PubMed Central. [Link]
-
1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years. PubMed. [Link]
-
Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[2.3]hexanes. ChemRxiv. [Link]
-
tert-Butyl 5-oxo-2-azaspiro[3.3]heptane-2-carboxylate. PubChem. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. chemrxiv.org [chemrxiv.org]
- 3. fujc.pp.ua [fujc.pp.ua]
- 4. d.docksci.com [d.docksci.com]
- 5. Asymmetric synthesis of new chiral N-sulfinyl 2,2-disubstituted aziridines by Grignard additions across α-chloro N-sulfinyl ketimines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Asymmetric synthesis of aziridines by reduction of N-tert-butanesulfinyl alpha-chloro imines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The asymmetric synthesis of terminal aziridines by methylene transfer from sulfonium ylides to imines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Use of α-Chlorinated N-(tert-Butanesulfinyl)imines in the Synthesis of Chiral Aziridines [organic-chemistry.org]
- 9. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 1211284-25-1 1-tert-Butylsulfinyl-5-oxa-1-azaspiro[2.3]hexane AKSci 1037AD [aksci.com]
- 11. calpaclab.com [calpaclab.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
